propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the thiophene and thiazole rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired thiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share the same core structure but differ in their substituents.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring that are used in medicinal chemistry.
Uniqueness
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
Propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and antifungal properties. The following sections will explore the synthesis, biological activities, structure-activity relationships (SAR), and case studies associated with this compound.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of thiophene and pyrimidine derivatives under specific conditions. For this compound, methods often include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation.
Biological Activity
The biological activities of this compound can be categorized as follows:
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing: Studies have shown that derivatives with specific substituents demonstrate varying levels of cytotoxicity against M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) cell lines. The compound's effectiveness is often compared to standard chemotherapeutic agents like Sorafenib .
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Propan-2-yl 2,7-dimethyl... | M-HeLa | 12.5 | |
Propan-2-yl 2,7-dimethyl... | MCF−7 | 15.0 |
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antibacterial properties. Research has demonstrated that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, some thiazolo[3,2-a]pyrimidine derivatives have shown antifungal activity against common pathogens like Candida species.
Structure–Activity Relationships (SAR)
The biological activity of propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-y1–5H-[1,3]thiazolo[3,2-a]pyrimidine–6-carboxylate is influenced by its molecular structure. Key factors include:
- Substituent Positioning: Variations in substituent groups on the thiophene or pyrimidine rings can significantly alter potency.
- Functional Groups: The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolo[3,2-a]pyrimidines:
-
Study on Antitumor Activity: A study focused on a series of thiazolo[3,2-a]pyrimidines found that certain derivatives exhibited up to 80% inhibition against breast cancer cells at concentrations below 50 μM.
"Among the synthesized compounds, those with halogen substituents showed enhanced cytotoxicity due to increased lipophilicity and improved cell membrane penetration" .
- Antibacterial Evaluations: Another investigation revealed that a derivative exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus.
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N2O3S2/c1-8(2)21-15(20)12-9(3)17-16-18(14(19)10(4)23-16)13(12)11-6-5-7-22-11/h5-8,10,13H,1-4H3 |
InChI Key |
KISIHXIKDLGAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=CS3 |
Origin of Product |
United States |
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